molecular formula C15H20N2O B10845753 8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine

8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine

Cat. No.: B10845753
M. Wt: 244.33 g/mol
InChI Key: GUJKDUVYIJMAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with an amine group and a 3,3-dimethyl-butoxy group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with 3,3-dimethyl-1-butanol in the presence of a base to form the 3,3-dimethyl-butoxy-quinoline intermediate. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the 2-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

8-(3,3-dimethylbutoxy)quinolin-2-amine

InChI

InChI=1S/C15H20N2O/c1-15(2,3)9-10-18-12-6-4-5-11-7-8-13(16)17-14(11)12/h4-8H,9-10H2,1-3H3,(H2,16,17)

InChI Key

GUJKDUVYIJMAPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC1=CC=CC2=C1N=C(C=C2)N

Origin of Product

United States

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